1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one
Overview
Description
The compound “1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one” is a complex organic molecule that contains several functional groups, including a piperidine ring and an imidazolidinone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring and the imidazolidinone group would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The piperidine ring might undergo reactions typical of secondary amines, while the imidazolidinone group could potentially participate in reactions typical of lactams .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the piperidine ring might contribute to the compound’s basicity, while the imidazolidinone group could influence its reactivity .Scientific Research Applications
Potential Anti-Alzheimer's Agent
A study by Gupta et al. (2020) involved synthesizing and evaluating N-benzylated derivatives, including 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, for their potential anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, a major drug for Alzheimer's disease management. The study found that some derivatives displayed excellent anti-Alzheimer's profiles in both in-vivo and in-vitro evaluations, suggesting their potential as therapeutic agents for Alzheimer's disease (Gupta, Ojha, Yadav, Pant, & Yadav, 2020).
Crystal Structure and Bioactivity
Research by Xue Si-jia (2011) synthesized a novel compound closely related to 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, which involved detailed characterization of its crystal structure. The study also highlighted its broad inhibitory activities against fungi, indicating its potential application in antifungal treatments (Xue Si-jia, 2011).
Novel Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator
A study by Bristow et al. (2017) explored a derivative of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, named BMS-986169, as a novel glutamate N-methyl-d-aspartate 2B receptor negative allosteric modulator. This compound showed promise in the treatment of major depressive disorder, particularly in cases resistant to other treatments. The study emphasized its high binding affinity and selective inhibition, highlighting its therapeutic potential (Bristow, Gulia, Weed, Srikumar, Li, et al., 2017).
Cholinesterase and Monoamine Oxidase Dual Inhibitor
Bautista-Aguilera et al. (2014) developed a new cholinesterase and monoamine oxidase dual inhibitor based on the structure of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one. This compound showed potential in the treatment of Alzheimer's disease, highlighting the versatility of the core structure in addressing neurodegenerative diseases (Bautista-Aguilera, Samadi, Chioua, Nikolić, Filipic, et al., 2014).
Future Directions
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-piperidin-4-ylimidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-13-2-4-14(5-3-13)12-18-10-11-19(16(18)20)15-6-8-17-9-7-15/h2-5,15,17H,6-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWFJGCPCGBSSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(C2=O)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.